N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

NAMPT inhibition Enzymatic assay Nicotinamide salvage pathway

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034406-11-4) is a synthetic small molecule belonging to the triazole-based nicotinamide pharmacophore class, a structural family that has yielded potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. The compound features a signature 1,2,3-triazole tail group linked to an enantiomerically active phenylethylamine scaffold, capped with a 6-(trifluoromethyl)nicotinamide warhead.

Molecular Formula C17H14F3N5O
Molecular Weight 361.328
CAS No. 2034406-11-4
Cat. No. B2801985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
CAS2034406-11-4
Molecular FormulaC17H14F3N5O
Molecular Weight361.328
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H14F3N5O/c18-17(19,20)15-7-6-13(10-21-15)16(26)24-14(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,14H,11H2,(H,24,26)
InChIKeyCZJSBYCHYDRGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-Yl)Ethyl)-6-(Trifluoromethyl)Nicotinamide (CAS 2034406-11-4) as a NAMPT Inhibitor Research Tool


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034406-11-4) is a synthetic small molecule belonging to the triazole-based nicotinamide pharmacophore class, a structural family that has yielded potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. The compound features a signature 1,2,3-triazole tail group linked to an enantiomerically active phenylethylamine scaffold, capped with a 6-(trifluoromethyl)nicotinamide warhead. This chemotype is directly related to lead compounds (e.g., 30c, MV78) identified in the Travelli et al. series that exhibit single-digit nanomolar NAMPT inhibition and validated in vivo antitumor/anti-inflammatory activity [1][2].

Pathway NAMPT inhibition and NAD+ salvage pathway research
Chemotype 6-CF3-nicotinamide warhead with 2H-triazole linker
Assay context Reported intermediate polarity may support biochemical and cell-based study design

Substitution Risk Alert: Why N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-Yl)Ethyl)-6-(Trifluoromethyl)Nicotinamide Cannot Be Replaced by Closest Analogs


Superficial structural analogs within the triazole-nicotinamide class exhibit profoundly divergent pharmacological profiles due to critical differences in the warhead substituent and tail group configuration. The 6-(trifluoromethyl) substituent on the nicotinamide ring is not a conservative modification; it profoundly alters electron density, metabolic stability, and target engagement kinetics relative to non-fluorinated or differently substituted analogs [1]. Furthermore, the 2H-1,2,3-triazole regioisomer and the chiral phenylethylamine linker dictate the three-dimensional presentation of the warhead to the NAMPT active site, a feature that has been shown to separate nanomolar inhibitors from virtually inactive compounds within a single series [1][2]. Generic substitution with a close analog lacking these precise structural features risks losing on-target potency, introducing off-target liabilities, or compromising the metabolic stability profile required for reliable in vitro and in vivo studies.

6-CF3 warhead replacement
Unsubstituted or differently substituted nicotinamide analogs may not retain the class-level inhibition potency reported for the CF3 warhead.
Triazole regioisomer mismatch
1H-1,2,3-triazole isomers present a different trajectory for the warhead, which can limit target engagement at the NAMPT active site.
Biphenyl tail substitution
Lipophilic biphenyl analogs show reduced microsomal stability, which may compromise cell-based and in vivo experimental duration.

Quantitative Differentiation Guide: N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-Yl)Ethyl)-6-(Trifluoromethyl)Nicotinamide Against Closest Analogs


NAMPT Enzymatic Inhibition Potency: 6-CF3 vs. Unsubstituted Nicotinamide Warheads

Within the triazole-based NAMPT inhibitor series, the introduction of a trifluoromethyl group at the 6-position of the nicotinamide ring is associated with a marked increase in enzymatic inhibition potency relative to unsubstituted nicotinamide analogs. In the closely related triazolylpyridine series reported by Travelli et al. (2019), the lead compound MV78 (bearing a 6-substituted pyridine) displayed an IC50 of 3.1 nM against recombinant human NAMPT, while structurally simplified analogs lacking optimized pyridine substitution showed IC50 values greater than 100 nM, representing a >30-fold potency differential [1]. Although a direct head-to-head IC50 value for the exact target compound (CAS 2034406-11-4) has not been published in open-access form as of this writing, the structure-activity relationships established across multiple publications confirm that the 6-CF3-nicotinamide warhead is a critical potency determinant that cannot be substituted without substantial loss of activity [1][2].

NAMPT IC50
Class-level inference
Target (pred.): low-nM range MV78 analog: IC50 3.1 nM; Unsubstituted analogs: IC50 >100 nM
Reported SAR context supports 6-CF3 warhead for NAMPT inhibition assays.
Exact IC50 for this CAS not publicly available; verify with in-house assay.
NAMPT inhibition Enzymatic assay Nicotinamide salvage pathway

Metabolic Stability: 6-CF3-Nicotinamide vs. Biphenyl-Containing Analogs

The metabolic stability of triazole-based NAMPT inhibitors is highly sensitive to the nature of the aromatic substituent on the nicotinamide warhead. In a comprehensive ADME dataset (PMC7093798), analogs containing a biphenyl moiety (e.g., compounds A1, A2) displayed significantly reduced metabolic stability in rat liver microsomes (RLM) due to the introduction of metabolic soft spots on the biphenyl ring, with residual substrate as low as 8% for compound E2 after incubation [1]. In contrast, compounds retaining the simpler pyridine-based warhead with electron-withdrawing substituents (analogous to the 6-CF3 group) showed improved stability profiles, consistent with the electron-deficient nature of the trifluoromethylpyridine ring that resists oxidative metabolism [1][2]. Although the specific microsomal stability half-life for CAS 2034406-11-4 has not been publicly disclosed, the SAR indicates that the 6-CF3-nicotinamide motif offers a metabolic stability advantage over biphenyl-containing and unsubstituted phenyl analogs.

Microsomal stability
Class-level inference
Target (pred.): moderate–high stability Biphenyl analog E2: 8% residual substrate in RLM
6-CF3 motif reported to resist oxidative metabolism vs. biphenyl analogs.
Specific half-life data not disclosed; confirm under experimental conditions.
Microsomal stability Metabolic soft spots CYP-mediated oxidation

Aqueous Solubility Differentiation: Triazole-Tail vs. Lipophilic Tail Analogs

The aqueous solubility of triazole-based NAMPT inhibitors is governed by the polarity of the tail group and the overall lipophilicity of the molecule. The ADME dataset (PMC7093798) demonstrates that compounds within this class span a wide solubility range depending on the specific substituents [1]. The target compound incorporates a 2H-1,2,3-triazole directly linked to the phenylethylamine backbone, a motif that provides intermediate polarity—more soluble than highly lipophilic biphenyl-tailed analogs but potentially less soluble than analogs bearing protonable amine groups (e.g., compound 30b from the 2019 series, which was specifically designed for increased polarity to restrict membrane permeability) [2]. This intermediate solubility profile positions the compound as a balanced tool suitable for both biochemical assays (requiring sufficient aqueous concentration) and cell permeability studies (requiring adequate lipophilicity).

Solubility rank
Class-level inference
Protonable-tail analogs > Target (pred. intermediate) > Lipophilic biphenyl analogs
Rank order supports compound selection for assays requiring balanced polarity.
Kinetic solubility; confirm in assay buffer.
Kinetic solubility Drug-like properties In vitro assay compatibility

CYP450 Inhibition Liability: 6-CF3-Nicotinamide vs. Reference NAMPT Inhibitors FK866 and GPP78

For NAMPT inhibitors intended for in vivo combination studies or pharmacological validation, minimizing cytochrome P450 (CYP) inhibition is critical to avoid confounding drug-drug interactions. The ADME dataset (PMC7093798) includes CYP inhibition data for selected triazole-based NAMPT inhibitors (compounds E5/30c, A6/48b, T1/31b) using the aminopyrine N-demethylase assay, and benchmarks them against the reference NAMPT inhibitors FK866 and GPP78 [1]. The 6-CF3-nicotinamide motif, by virtue of its electron-withdrawing character, is less prone to undergo CYP-mediated oxidation compared to electron-rich aromatic systems, which can form reactive metabolite complexes that inhibit CYP enzymes. While no direct CYP inhibition data for CAS 2034406-11-4 is publicly available, the structural precedent from the dataset suggests a favorable CYP inhibition profile relative to older NAMPT inhibitors such as FK866 [1][2].

CYP inhibition profile
Class-level inference
Aminopyrine N-demethylase assay: target predicted low CYP inhibition based on electron-deficient CF3-pyridine
Reported CYP inhibition context may support combination study designs.
Direct data not published; benchmark vs. FK866/GPP78.
CYP inhibition Drug-drug interaction Aminopyrine N-demethylase assay

In Vivo Antitumor and Anti-Inflammatory Efficacy: Triazole-Nicotinamide Lead Compound 30c vs. Vehicle/Standard-of-Care

The therapeutic potential of the triazole-nicotinamide NAMPT inhibitor pharmacophore has been validated in vivo using the lead compound 30c, which shares the core structural architecture with the target compound CAS 2034406-11-4 (triazole tail + nicotinamide warhead). Compound 30c demonstrated significant antitumor activity in both xenograft and allograft mouse models, and importantly, showed efficacy in an experimental colitis model—representing the first demonstration of NAMPT inhibitor activity in inflammatory bowel disease [1]. While the target compound differs in the specific substitution pattern (6-CF3-nicotinamide vs. the warhead in 30c), this in vivo validation establishes that the triazole-nicotinamide scaffold can achieve target engagement and therapeutic effect at tolerated doses in animal models, a benchmark that less optimized analogs within the series failed to meet [1][2].

In vivo model response
Class-level inference
Lead 30c (related triazole-nicotinamide) showed tumor growth inhibition and colitis improvement in mouse models.
Reported model-response context supports pharmacophore-class translation potential.
No in vivo data for exact CAS; verify model-specific responses.
Xenograft efficacy Allograft model Colitis model

Structural Differentiation: 2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,3-Triazole Analogs

The target compound employs a 2H-1,2,3-triazole (N2-linked) regioisomer, as opposed to the more common 1H-1,2,3-triazole (N1-linked) configuration obtained through standard CuAAC click chemistry. This regioisomeric distinction is not trivial: in the NAMPT inhibitor series, the triazole ring orientation dictates the trajectory of the phenylethyl linker and the positioning of the nicotinamide warhead within the enzyme active site. The 2019 Travelli paper explicitly explored 1,2,3-triazole tail variants and found that specific regioisomeric and substitution patterns were essential for maintaining nanomolar potency while modulating membrane permeability [1]. The 2H-triazole isomer present in CAS 2034406-11-4 provides a distinct vector angle and electronic distribution compared to 1H-triazole analogs, which directly impacts hydrogen-bonding interactions with NAMPT active-site residues and thus inhibitor potency and selectivity [1][2].

Regioisomer identity
Class-level inference
2H-1,2,3-triazole (N2-linked) confirmed by structure; 1H-triazole may alter warhead orientation.
2H-regioisomer context is critical for active-site engagement geometry.
Verify regioisomer purity via NMR or HPLC.
Triazole regioisomerism Click chemistry Target engagement geometry

Optimal Application Scenarios for N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-Yl)Ethyl)-6-(Trifluoromethyl)Nicotinamide Based on Evidence Profile


In Vitro NAMPT Enzymatic Inhibition Studies Requiring High-Potency Warhead Chemistry

This compound is best deployed as a research tool for biochemical NAMPT inhibition assays where maximal target engagement is required. The 6-CF3-nicotinamide warhead is associated with single-digit nanomolar IC50 values in the related triazole-based series reported by Travelli et al. (2017, 2019), making it suitable for dose-response studies and kinetic characterization of the NAMPT active site [1]. Users should independently verify the IC50 for their specific assay conditions and NAMPT construct (human recombinant, cellular, or tissue-derived enzyme).

Structure-Activity Relationship (SAR) Expansion Around the 6-CF3-Nicotinamide Pharmacophore

For medicinal chemistry groups exploring the NAMPT inhibitor chemical space, this compound serves as a key reference point for the 6-(trifluoromethyl)nicotinamide sub-series. Comparative testing against the unsubstituted nicotinamide analog and the 2019 lead MV78 (IC50 = 3.1 nM) will delineate the contribution of the CF3 group to potency, metabolic stability, and solubility, as informed by the ADME dataset in PMC7093798 [2][3]. This enables rational design of next-generation inhibitors with improved drug-like properties.

Cell-Based NAD+ Depletion Studies with Controlled Membrane Permeability

The compound's intermediate polarity, conferred by the 2H-triazole-phenylethyl scaffold, positions it as a useful probe for studying NAMPT-dependent NAD+ depletion in cellular models. Unlike the highly polar, membrane-impermeant analogs (e.g., compounds 30b, 30f from the 2019 series) that were specifically designed to target extracellular NAMPT (eNAMPT) without entering cells, this compound is expected to retain sufficient lipophilicity for passive membrane diffusion, enabling studies of intracellular NAMPT (iNAMPT) inhibition [4]. Researchers should confirm cellular permeability experimentally for their specific cell line.

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined structure (confirmed by InChI Key CZJSBYCHYDRGCT-UHFFFAOYSA-N, SMILES, and CAS 2034406-11-4) and the known chromatographic behavior of related triazole-nicotinamide compounds described in the LC-MS-based ADME study [2], this compound is suitable as a reference standard for developing HPLC/LC-MS methods to quantify NAMPT inhibitors in biological matrices. Procurement of a characterized batch with certificate of analysis enables reproducible analytical validation across laboratories.

Application
Selection Property
Validation Focus
NAMPT enzymatic inhibition studies
6-CF3 nicotinamide warhead (class-level potency context)
IC50 verification with recombinant NAMPT
NAMPT pharmacophore SAR expansion
Triazole-nicotinamide core with 2H-triazole linker
Potency and metabolic stability vs. MV78 and unsubstituted analogs
Intracellular NAD+ depletion studies
Intermediate polarity for potential cell permeability
Cell-based NAMPT inhibition and NAD+ quantification
Analytical reference for LC-MS method development
Defined structure (CAS 2034406-11-4) and chromatographic profile
Method validation in research matrices
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